PEG3 Linker Length Confers Optimal ERα Degradation Activity Relative to PEG2 and PEG4 Analogs in a PROTAC System
In a head-to-head comparison of PROTAC linkers using an ERα-targeting degrader (LCL-ER(dec)), the PEG3-containing construct exhibited superior ERα degradation activity compared to its PEG2 and PEG4 counterparts [1]. While all three linkers demonstrated comparable ERα binding affinity (IC₅₀ = 30–50 nM), only the PEG3 variant achieved maximal degradation efficacy, highlighting that binding affinity alone does not predict degradation potency and that the PEG3 spacer length provides an optimal geometric configuration for ternary complex formation in this system [1].
| Evidence Dimension | ERα Degradation Activity (Relative Efficacy) |
|---|---|
| Target Compound Data | Maximal degradation activity among tested analogs (PEG3) |
| Comparator Or Baseline | PEG2 (LCL-ER(dec)-P2): IC₅₀ binding = 30–50 nM, lower degradation activity; PEG4 (LCL-ER(dec)-P4): IC₅₀ binding = 30–50 nM, lower degradation activity |
| Quantified Difference | PEG3 > PEG4 > PEG2 in degradation activity despite equivalent binding IC₅₀ values |
| Conditions | Western blotting; ERα-expressing MCF-7 cell lysates; PROTAC degrader LCL-ER(dec) series |
Why This Matters
This demonstrates that Mal-PEG3-Boc is not merely a generic tether; its specific PEG3 length can be the determining factor in achieving functional protein degradation, a critical metric for PROTAC efficacy and lead selection.
- [1] MEDCHEM NEWS. LCL-ER(dec) ERα degradation activity and linker length optimization. 2023; 33(2): 24. View Source
